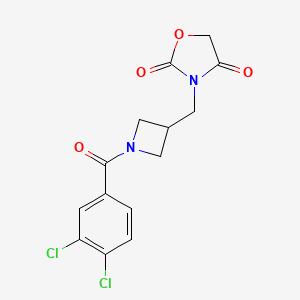

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-9(3-11(10)16)13(20)17-4-8(5-17)6-18-12(19)7-22-14(18)21/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPNEHZAEWYARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C(=O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and oxazolidine-2,4-dione moiety contribute to its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazolidine-2,4-dione Cores

- 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride () :

- Core : Shares the oxazolidine-2,4-dione moiety but lacks the dichlorobenzoyl substitution.

- Substituents : A simpler azetidine ring without aromatic groups.

- Physicochemical Properties : Lower molecular weight (192.6 g/mol vs. ~380–400 g/mol) and higher aqueous solubility due to the hydrochloride salt .

- Key Difference : The absence of the dichlorobenzoyl group reduces lipophilicity and likely alters biological target interactions.

Thiazolidine-2,4-dione Derivatives ()

- Example Compounds: (Z)-5-(4-Methoxyphenylidene)-3-[(7-hydroxycoumarin-4-yl)methyl]thiazolidine-2,4-dione (5g) 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione () Structural Differences:

- Core : Thiazolidine-2,4-dione (sulfur atom in place of oxygen) vs. oxazolidine-2,4-dione.

- Substituents : Coumarin-based or benzylidene groups vs. dichlorobenzoyl-azetidine.

- Physicochemical Properties :

- Thiazolidines generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation.

- Methoxy and hydroxyl groups in coumarin derivatives enhance solubility but reduce membrane permeability compared to halogenated analogs .

Azetidinone (β-Lactam) Derivatives ()

- Example Compound: 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid () Core: Azetidinone (β-lactam) ring vs. the fused azetidine-oxazolidine system. Substituents: Chloro and hydroxyphenyl groups vs. dichlorobenzoyl. Reactivity: The β-lactam ring is prone to hydrolysis, whereas the dichlorobenzoyl group in the target compound stabilizes the azetidine ring against degradation .

Spiro-Hydantoins and Related Heterocycles ()

- Example Compound: 3-[(4-Methoxyphenyl)methyl]-7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione Core: Spiro-hydantoin vs. linear oxazolidine-2,4-dione. Substituents: Methoxybenzyl groups vs. dichlorobenzoyl; the latter’s electron-withdrawing nature may enhance electrophilic interactions .

Comparative Data Table

Biological Activity

The compound 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Dichlorobenzoyl Group : The presence of the 3,4-dichlorobenzoyl moiety is significant for its interaction with biological targets.

- Azetidine Ring : This structural element contributes to the compound's pharmacological properties.

This compound primarily functions as an inhibitor of specific enzymes involved in histone modification. It targets histone lysine demethylases (KDMs), specifically KDM4 and KDM5, which play crucial roles in epigenetic regulation by demethylating histones. By inhibiting these enzymes, the compound alters histone methylation patterns, impacting gene expression.

Pharmacological Effects

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of gene expression related to cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for treating infections caused by resistant bacterial strains.

- Antifungal Activity : Similar compounds have shown enhanced antifungal activity compared to standard treatments, indicating that this compound may also be effective against fungal pathogens.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazolidine compounds exhibited potent anticancer activities against various cancer cell lines. The mechanism was linked to the inhibition of KDMs, leading to increased levels of trimethylated histones associated with tumor suppressor genes .

Study 2: Antimicrobial Testing

In a bioassay conducted by Syngenta, several azetidine derivatives were tested for antimicrobial efficacy. The results indicated that certain structural modifications significantly enhanced their activity against both Gram-positive and Gram-negative bacteria .

Study 3: Antifungal Activity

Research published in Phytochemistry highlighted the antifungal properties of oxazolidine derivatives. The study found that these compounds inhibited fungal growth more effectively than traditional antifungal agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the azetidine ring with a 3,4-dichlorobenzoyl group via acyl chloride coupling under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

- Step 2 : Introduction of the oxazolidine-2,4-dione moiety through cyclization of α-hydroxy esters or carbamates, often employing reagents like carbonyldiimidazole (CDI) .

- Key Intermediates : Azetidine-3-carbaldehyde derivatives and benzoylated intermediates are critical for regioselective coupling .

- Analytical Validation : Monitor intermediates via LC-MS and confirm final product purity using HPLC (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), dichlorobenzoyl group (aromatic protons at δ 7.2–7.8 ppm), and oxazolidine-dione carbonyl signals (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~435) .

- X-ray Diffraction : Resolves stereochemistry and planarity of the oxazolidine-dione core .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically 2–8 µg/mL) .

- Enzyme Inhibition : Assay for transpeptidase inhibition (IC₅₀ via fluorometric assays) due to structural similarity to β-lactams .

- Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK-293) using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when dealing with low reactivity of intermediates in the preparation of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or organocatalysts to enhance coupling efficiency of the dichlorobenzoyl group .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .

- Solvent Effects : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

- Data-Driven Approach : Apply Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding its biological activity?

- Methodological Answer :

- Molecular Dynamics Simulations : Compare binding modes of the dichlorobenzoyl group with bacterial transpeptidase vs. human serum albumin to explain off-target effects .

- Metabolite Profiling : Use LC-HRMS to detect hydrolysis products (e.g., free azetidine derivatives) that may skew bioactivity data .

- Dose-Response Reassessment : Perform IC₅₀/EC₅₀ studies under controlled pH (using ¹⁴C-DMO for intracellular pH monitoring) to account for microenvironmental variability .

Q. What advanced techniques are used to study the compound’s interaction with bacterial cell wall synthesis machinery?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to penicillin-binding proteins (PBPs) .

- Cryo-EM : Resolve structural changes in PBPs upon compound binding at 2.5–3.0 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control for cell passage number, serum concentration, and incubation time .

- Replicate Validation : Perform triplicate experiments with internal controls (e.g., doxorubicin as a reference) .

- Meta-Analysis : Use platforms like PubChem to compare data from >10 independent studies, adjusting for methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.